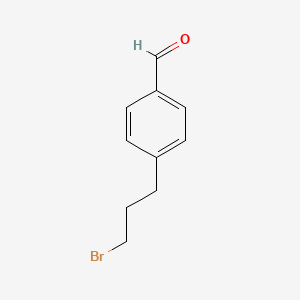
4-(3-Bromopropyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromopropyl)benzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where a bromopropyl group is attached to the fourth position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Friedel-Crafts acylation of benzene to introduce the propyl group, followed by bromination to attach the bromine atom .
Industrial Production Methods
In industrial settings, the production of 4-(3-Bromopropyl)benzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromopropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-(3-Bromopropyl)benzoic acid
Reduction: 4-(3-Bromopropyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Bromopropyl)benzaldehyde is used in scientific research for various purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(3-Bromopropyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde and bromopropyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromopropyl group can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Lacks the bromopropyl group, making it less reactive in certain substitution reactions.
4-Bromobenzaldehyde: Contains a bromine atom directly attached to the benzene ring, differing in reactivity and applications.
4-Propylbenzaldehyde: Lacks the bromine atom, affecting its chemical behavior and uses
Uniqueness
4-(3-Bromopropyl)benzaldehyde is unique due to the presence of both the bromine and propyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
4-(3-bromopropyl)benzaldehyde |
InChI |
InChI=1S/C10H11BrO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8H,1-2,7H2 |
Clé InChI |
PBSSLOVVHKFJSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCBr)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


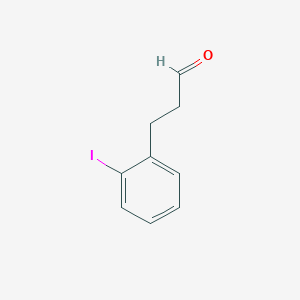

![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
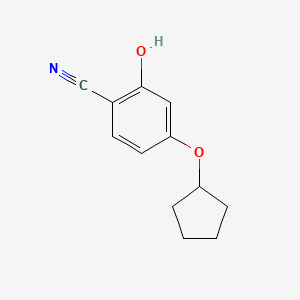

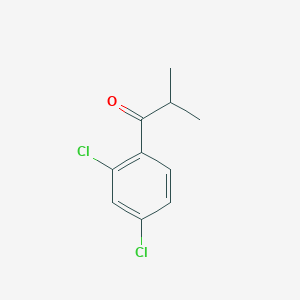
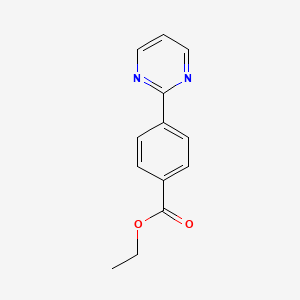
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)


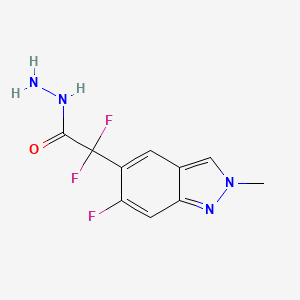
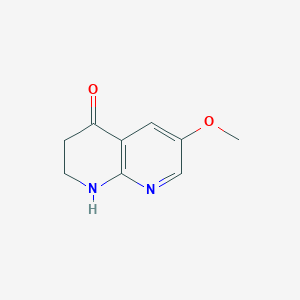
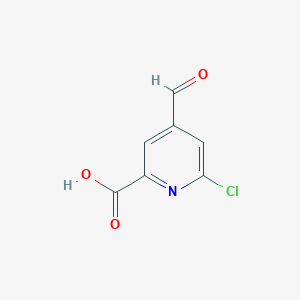
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
